2-Methyl-5-hydroxytryptamine hydrochloride
CAS No.: 845861-49-6
Cat. No.: VC0004185
Molecular Formula: C11H15ClN2O
Molecular Weight: 226.70 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 845861-49-6 |
---|---|
Molecular Formula | C11H15ClN2O |
Molecular Weight | 226.70 g/mol |
IUPAC Name | 3-(2-aminoethyl)-2-methyl-1H-indol-5-ol;hydrochloride |
Standard InChI | InChI=1S/C11H14N2O.ClH/c1-7-9(4-5-12)10-6-8(14)2-3-11(10)13-7;/h2-3,6,13-14H,4-5,12H2,1H3;1H |
Standard InChI Key | ZNVRHQPXSBWLQP-UHFFFAOYSA-N |
SMILES | CC1=C(C2=C(N1)C=CC(=C2)O)CCN.Cl |
Canonical SMILES | CC1=C(C2=C(N1)C=CC(=C2)O)CCN.Cl |
Chemical Structure and Physicochemical Properties
2-Me-5-HT hydrochloride is a methyl-substituted analog of serotonin, with the methyl group positioned at the second carbon of the indole ring. Its molecular formula is , yielding a molar mass of 226.71 g/mol . The compound’s solubility in water is approximately 22.67 mg/mL, and it is stable when stored at -20°C in powder form .
Table 1: Key Chemical Properties of 2-Me-5-HT Hydrochloride
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molar Mass | 226.71 g/mol | |
CAS Number | 845861-49-6 | |
Solubility (Water) | 22.67 mg/mL | |
Storage Conditions | -20°C (powder), -80°C (solution) |
The structural modification at the 2-position enhances its selectivity for 5-HT₃ receptors compared to other serotonin receptor subtypes . This specificity has made it a valuable ligand for studying 5-HT₃-mediated physiological processes.
Pharmacological Profile and Receptor Interactions
5-HT₃ Receptor Agonism
2-Me-5-HT acts as a full agonist at 5-HT₃ receptors, with a reported of 1.2 μM for human 5-HT₃A receptors . In murine ileum preparations, it induced concentration-dependent contractions (), comparable to the endogenous ligand 5-HT . These effects were abolished by 5-HT₃ antagonists such as ondansetron () and tetrodotoxin, confirming neuronal mediation .
Secondary Receptor Affinities
While primarily selective for 5-HT₃, 2-Me-5-HT exhibits moderate affinity for 5-HT₆ receptors () . This dual activity complicates its use in studies targeting 5-HT₃-specific pathways but opens avenues for investigating crosstalk between serotonin receptor subtypes. Notably, it shows negligible activity at 5-HT₁, 5-HT₂, or 5-HT₄ receptors .
Table 2: Receptor Binding Affinities of 2-Me-5-HT Hydrochloride
Receptor Subtype | (nM) | Functional Activity | Source |
---|---|---|---|
5-HT₃ | 1200 | Full agonist | |
5-HT₆ | 46 | Ligand | |
5-HT₁/₂/₄ | >10,000 | Inactive |
Mechanisms of Action in Experimental Models
Neuronal Activation in the Gastrointestinal Tract
In murine ileum studies, 2-Me-5-HT (3–100 μM) triggered contractions mediated by 5-HT₃ receptors located on cholinergic neurons. These responses were attenuated by 65% following atropine administration, indicating muscarinic receptor involvement . Tetrodotoxin (0.3 μM) abolished contractions, confirming the neuronal origin of this effect .
Modulation of Immune Responses
In dendritic cells, 2-Me-5-HT activated 5-HT₃ receptors to induce calcium influx, altering cytokine production (e.g., increased IL-1β, decreased IL-12) . This immunomodulatory role suggests potential applications in inflammatory disorders, though in vivo validation remains pending .
Antidepressant-Like Effects
Subcutaneous administration of 2-Me-5-HT (10 mg/kg) reduced immobility time by 40% in the forced swim test, comparable to fluoxetine . This effect was blocked by 5-HT₃ antagonists, implicating 5-HT₃ receptor activation in its antidepressant-like properties .
Comparative Pharmacodynamics Across Species
Murine vs. Guinea Pig Models
In mouse ileum, 2-Me-5-HT exhibited full agonist efficacy, whereas in guinea pig ileum, it acted as a partial agonist . This species-dependent variability highlights the importance of model selection in 5-HT₃ research.
Human Receptor Interactions
Therapeutic Implications and Research Applications
Neuropsychiatric Disorders
The antidepressant-like effects observed in rodent models position 2-Me-5-HT as a template for developing 5-HT₃-targeting antidepressants . Concurrent 5-HT₆ affinity could be leveraged for dual-target therapies in cognitive-impairment-associated depression .
Pruritus and Pain Modulation
In cholestatic rats, intradermal 2-Me-5-HT exacerbated itch responses via 5-HT₃/5-HT₇ receptors, while spinal administration attenuated mechanical allodynia . These divergent effects underscore the tissue-specific roles of 5-HT receptors in sensory processing .
Limitations and Future Directions
While 2-Me-5-HT’s selectivity for 5-HT₃ over monoamine transporters reduces off-target effects, its residual 5-HT₆ activity necessitates cautious interpretation of in vivo data . Future studies should employ conditional knockout models to isolate 5-HT₃-mediated effects. Additionally, the development of brain-penetrant analogs could expand its utility in central nervous system research .
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